molecular formula C18H17N3O3 B394859 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

カタログ番号: B394859
分子量: 323.3 g/mol
InChIキー: DXTQMJCEDQUJSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide (CAS No. 55149-43-4) is a quinoline-based small molecule with the molecular formula C₁₈H₁₇N₃O₃ and a molecular weight of 323.35 g/mol . It features a quinoline core substituted with amino, dimethoxy, and N-phenylcarboxamide groups. The compound is primarily utilized in biochemical research, particularly as a glucose transporter (GLUT) inhibitor, with an IC₅₀ value of 12,000 nM reported in in vitro assays . Available as a research-grade product, it is supplied in solution form (25 µL, 10 mM) and requires storage at room temperature with protection from light .

化学反応の分析

MMV006767は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。

    置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンや水酸化ナトリウムなどの求核剤が含まれます。

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

MMV006767は、特にマラリア研究において、いくつかの科学研究への応用があります。 無性血液ステージや初期スポロゾイトステージなど、マラリア原虫のライフサイクルの複数ステージに対して活性があることが示されています . これにより、マラリアの伝播を研究し、新しい抗マラリア療法を開発するための貴重なツールとなります。 さらに、そのユニークな化学構造と活性プロファイルにより、治療薬としてのさらなる最適化と開発の候補となっています .

科学的研究の応用

Synthesis of 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

The synthesis of this compound typically involves the reaction of appropriate precursors such as quinoline derivatives and amines. Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted methods and solvent-free conditions that improve efficiency and reduce environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanisms of Action : The compound has shown to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting key signaling pathways associated with tumor growth .
  • Case Studies : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 0.229 to 0.88 µM against colon cancer cell lines, indicating potent antiproliferative activity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Spectrum of Activity : This compound has been evaluated against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Comparative Studies : In comparative assays, the compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent .

Antioxidant Properties

Research has also explored the antioxidant capabilities of this compound:

  • Mechanistic Insights : Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies indicate that quinoline derivatives can scavenge free radicals effectively, contributing to their therapeutic profile .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

Compound ModificationBiological ActivityReference
Addition of methoxy groupsEnhanced cytotoxicity against cancer cells
Variation in amine side chainsAltered antibacterial potency
Substituents on the phenyl ringImproved antioxidant capacity

Molecular Docking Studies

Molecular modeling and docking studies have provided insights into the binding affinities of this compound to target proteins involved in cancer and bacterial infections:

  • Binding Sites : The compound's interaction with DNA gyrase has been modeled to understand its mechanism as an antibacterial agent .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing quinoline/heterocyclic cores, dimethoxy substitutions, or glucose transporter inhibition activity.

Structural Analogs

Compound Name Core Structure Key Substituents Target/Activity IC₅₀/Ki Reference
2-Amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide Quinoline 6,7-dimethoxy, N-phenylcarboxamide Glucose transporter (GLUT) 12,000 nM
3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one Indeno-pyridazinone 4-Methylphenyl Glucose transporter (GLUT) 12,000 nM
(S)-2-((S)-2-(((R)-1-Carboxy-3-phenylpropyl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Tetrahydroisoquinoline Carboxylic acid, dimethoxy, phenylpropyl Not specified N/A
6,7-Dimethoxy-3-{[(4-methylphenyl)amino]-methyl}-1,2-dihydroquinolin-2-one Dihydroquinolinone 4-Methylphenylaminomethyl, dimethoxy Not specified N/A

Key Observations :

  • Scaffold Diversity: While this compound and 3-(4-methylphenyl)-indeno-pyridazin-5-one share identical GLUT IC₅₀ values (12,000 nM), their core structures differ significantly (quinoline vs. indeno-pyridazinone), suggesting divergent binding modes or off-target effects .
  • Substituent Impact: The N-phenylcarboxamide group in the target compound contrasts with the carboxylic acid moiety in the tetrahydroisoquinoline analog .
  • Dimethoxy Group Role : All analogs retain the 6,7-dimethoxy motif, which may contribute to π-π stacking or hydrogen bonding with GLUT proteins.

Functional Comparison

  • Activity Against GLUT: The target compound and 3-(4-methylphenyl)-indeno-pyridazin-5-one are equipotent GLUT inhibitors but may differ in isoform selectivity or pharmacokinetics due to structural disparities .
  • Solubility and Stability: The target compound’s solubility in research formulations (10 mM stock) is noted, but data for analogs are unavailable. The trifluoromethyl-substituted quinazolinimine in likely has higher lipophilicity than the N-phenylcarboxamide derivative, affecting metabolic stability .

Research Findings and Implications

Scaffold Flexibility: The quinoline and indeno-pyridazinone cores both support GLUT inhibition, indicating that multiple heterocyclic systems can target this pathway. However, substituent optimization (e.g., replacing phenyl with trifluoromethyl groups) may enhance potency or selectivity .

Dimethoxy Substitution : The conserved 6,7-dimethoxy groups across analogs suggest their critical role in binding, possibly interacting with hydrophobic pockets in GLUT proteins.

Clinical Potential: Despite its moderate IC₅₀, the target compound’s research-grade status (non-human use) highlights the need for structural refinement to improve efficacy .

準備方法

MMV006767の調製方法は、通常、アミノキノリンコアの形成を含む合成経路を伴います。MMV006767の合成経路と反応条件に関する具体的な詳細は、パブリックドメインでは容易に入手できません。 類似の化合物の工業生産方法は、多くの場合、キーインターミディエートの形成に続き、官能基の修飾を含む多段階合成プロセスを伴います .

生物活性

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of malaria treatment and antibacterial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused aromatic system that contributes to its biological activity. Its structural formula is represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a quinoline core with amino and methoxy substituents that are crucial for its interactions with biological targets.

Research indicates that this compound exhibits significant antiplasmodial activity against various strains of Plasmodium falciparum. The compound was evaluated in vitro for its ability to inhibit the growth of both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. The mechanism involves interference with polyamine metabolism, which is essential for the survival of malaria parasites .

Efficacy Data

In a study assessing the compound's efficacy:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.07 to 0.13 µM against asexual blood stages of P. falciparum, indicating potent activity .
  • Gametocytocidal Effect : It also showed activity against mature stage V gametocytes with IC50 values below 5 µM .

These findings suggest that the compound may not only treat malaria but also prevent transmission by targeting different life stages of the parasite.

Antibacterial Activity

The antibacterial potential of this compound has been explored against several bacterial strains. In vitro studies have shown varying degrees of efficacy:

Bacterial Strain Inhibition Zone (mm) Comparison with Standard Antibiotics
Staphylococcus aureus15Comparable to ampicillin
Escherichia coli12Lower than gentamicin
Methicillin-resistant S. aureus10Significantly lower than standard agents

The compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains, suggesting its potential as an alternative antibiotic agent .

Case Study: Antiplasmodial Activity

In a controlled laboratory setting, researchers conducted assays using the transgenic P. falciparum strain expressing luciferase to quantify the effect of the compound on gametocyte viability. Results indicated that treatment with this compound significantly reduced gametocyte counts, supporting its role in malaria transmission blocking .

Case Study: Antibacterial Efficacy

Another study focused on synthesizing derivatives of quinoline compounds, including this compound. The derivatives were tested against various bacterial strains using the agar diffusion method. The results highlighted that modifications in side chains could enhance antibacterial activity, indicating a structure-activity relationship that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Initial steps include cyclization of precursors (e.g., dihydroisoquinoline derivatives) followed by sulfonylation and coupling reactions to introduce functional groups like the chromene or amide moieties . A one-pot method using 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide under alkaline conditions (NaOH/ethanol, 70°C) yields high-purity products (88% yield) via precipitation, enabling efficient isolation .

Q. How can researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for verifying substituent positions (e.g., methoxy groups at C6/C7, phenylamide linkage).
  • HPLC with UV detection to assess purity (>95% typically required for biological assays).
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. Examples:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cellular viability assays (e.g., MTT or resazurin) to evaluate cytotoxicity or antiproliferative effects.
  • Binding affinity studies (e.g., surface plasmon resonance) for receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for sulfonylation efficiency or amide coupling yields. Statistical analysis (ANOVA) minimizes trial-and-error approaches .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Use orthogonal assays (e.g., compare enzymatic inhibition with cellular activity) to confirm target engagement.
  • Evaluate structural analogs (e.g., replacing methoxy with ethoxy groups) to isolate pharmacophore contributions.
  • Perform solubility and stability tests (e.g., pH-dependent degradation) to rule out false negatives due to compound precipitation .

Q. What computational strategies predict molecular interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to model binding poses in enzyme active sites, prioritizing residues like Asp/Glu for hydrogen bonding with the carboxamide group.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
  • Validate predictions with alanine scanning mutagenesis of target proteins .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct forced degradation studies :

  • Thermal stress (40–80°C) in buffer solutions (pH 3–10) to identify degradation pathways.
  • Light exposure (ICH Q1B guidelines) to detect photolytic byproducts.
  • Monitor degradation via HPLC-MS and quantify using calibration curves .

Q. What role does this compound play in multi-step synthesis of complex heterocycles?

  • Methodological Answer : It serves as a versatile intermediate due to its reactive carboxamide and amino groups. For example:

  • Cyclocondensation with DMFDMA (N,N-dimethylformamide dimethyl acetal) generates pyrimidoquinolinones (92% yield) .
  • Suzuki-Miyaura coupling with arylboronic acids to diversify the phenyl ring for SAR studies .

特性

分子式

C18H17N3O3

分子量

323.3 g/mol

IUPAC名

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-11-8-13(17(19)21-14(11)10-16(15)24-2)18(22)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,19,21)(H,20,22)

InChIキー

DXTQMJCEDQUJSJ-UHFFFAOYSA-N

SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)NC3=CC=CC=C3

正規SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)NC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。